SM-360320
Description
Chemical Identity and Nomenclature of 6-Amino-9-benzyl-2-(2-methoxyethoxy)-9H-purin-8-ol
Systematic IUPAC Nomenclature and Structural Classification
The systematic name 6-amino-9-benzyl-2-(2-methoxyethoxy)-9H-purin-8-ol adheres to International Union of Pure and Applied Chemistry (IUPAC) conventions for purine derivatives. The parent heterocyclic structure is a 9H-purine , a bicyclic system comprising fused pyrimidine and imidazole rings. Substituents are assigned numerical positions based on standard purine numbering:
- Position 6 : An amino group (-NH₂), denoted by the prefix "6-amino."
- Position 8 : A hydroxyl group (-OH), indicated by the suffix "8-ol."
- Position 2 : A 2-methoxyethoxy chain (-OCH₂CH₂OCH₃), described as "2-(2-methoxyethoxy)."
- Position 9 : A benzyl group (-CH₂C₆H₅), specified as "9-benzyl."
The "9H" descriptor confirms the tautomeric form where the hydrogen atom resides on the nitrogen at position 9, stabilizing the purine ring system. This nomenclature unambiguously defines the compound’s structure, distinguishing it from other purine analogs.
CAS Registry Number and Alternative Designations
The compound is universally identified by its CAS Registry Number 226907-52-4 , a unique identifier validated across chemical databases and commercial catalogs. Alternative designations reflect its pharmacological and synthetic contexts:
- SM-360320 : A code used in research contexts, particularly in studies investigating toll-like receptor (TLR) modulation.
- CL-087 : An early experimental designation linked to its development as an immunomodulatory agent.
- TLR7 Ligand II : Highlights its function as a selective agonist of toll-like receptor 7, a key mediator of innate immune responses.
These aliases are critical for cross-referencing academic literature and commercial products, ensuring consistency in interdisciplinary research.
Molecular Formula and Weight Analysis
The molecular formula C₁₅H₁₇N₅O₃ encapsulates the compound’s elemental composition: 15 carbon, 17 hydrogen, 5 nitrogen, and 3 oxygen atoms. The molecular weight of 315.33 g/mol is derived from the sum of atomic masses:
$$
\text{Molecular Weight} = (15 \times 12.01) + (17 \times 1.01) + (5 \times 14.01) + (3 \times 16.00) = 315.33 \, \text{g/mol}
$$
A comparative analysis of data from multiple sources confirms the consistency of these values. The structural complexity is further illustrated by its SMILES notation (OC₁=NC₂=C(N)C(=NC(OCCOC)=C₂N1CC₃=CC=CC=C3)O), which encodes the connectivity of atoms and functional groups.
Table 1: Molecular Characteristics of 6-Amino-9-benzyl-2-(2-methoxyethoxy)-9H-purin-8-ol
| Property | Value | Source References |
|---|---|---|
| CAS Registry Number | 226907-52-4 | |
| Molecular Formula | C₁₅H₁₇N₅O₃ | |
| Molecular Weight | 315.33 g/mol | |
| IUPAC Name | 6-Amino-9-benzyl-2-(2-methoxyethoxy)-9H-purin-8-ol |
Properties
IUPAC Name |
6-amino-9-benzyl-2-(2-methoxyethoxy)-7H-purin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3/c1-22-7-8-23-14-18-12(16)11-13(19-14)20(15(21)17-11)9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,17,21)(H2,16,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCDGEZXHXHLGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC(=C2C(=N1)N(C(=O)N2)CC3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60434307 | |
| Record name | TLR7 Ligand II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60434307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
226907-52-4 | |
| Record name | TLR7 Ligand II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60434307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Toll-Like Receptor 7 Ligand II involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions. One common synthetic route involves the use of imidazoquinoline derivatives, which are known for their ability to activate Toll-Like Receptor 7 . The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods: Industrial production of Toll-Like Receptor 7 Ligand II follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions: Toll-Like Receptor 7 Ligand II undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives with altered biological activity.
Substitution: Substitution reactions can introduce new functional groups, allowing for the fine-tuning of the ligand’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions include various derivatives of Toll-Like Receptor 7 Ligand II with modified chemical structures and potentially enhanced biological activities .
Scientific Research Applications
6-Amino-9-benzyl-2-(2-methoxyethoxy)-9H-purin-8-ol, also known as TLR7 Ligand II or SM-360320, is a synthetic compound with significant applications in scientific research, particularly in the fields of immunology and drug discovery . This molecule is a potent and specific agonist of Toll-Like Receptor 7 (TLR7) and has been extensively studied for its ability to stimulate immune responses .
Scientific Research Applications
6-Amino-9-benzyl-2-(2-methoxyethoxy)-9H-purin-8-ol is primarily used as a tool to study TLR7-mediated immune responses in vitro and in vivo .
TLR7 Agonist
TLR7 is an intracellular receptor that recognizes single-stranded RNA (ssRNA) from viruses and other pathogens . Activation of TLR7 triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and the activation of immune cells . 6-Amino-9-benzyl-2-(2-methoxyethoxy)-9H-purin-8-ol selectively binds to and activates TLR7, mimicking the effect of viral ssRNA .
Immunomodulation
As a TLR7 agonist, 6-Amino-9-benzyl-2-(2-methoxyethoxy)-9H-purin-8-ol can modulate the immune system . It has been shown to stimulate the production of cytokines such as interferon-alpha (IFN-α), which plays a crucial role in antiviral immunity . This compound has demonstrated greater potency compared to other TLR7 agonists like R848 (Resiquimod) in stimulating TLR7-dependent cytokine production in vitro . Studies also indicate that it exhibits high oral bioavailability and plasma IFN-inducing activity in mice, surpassing Imiquimod .
Antitumor Effects
6-Amino-9-benzyl-2-(2-methoxyethoxy)-9H-purin-8-ol has shown antitumor effects and is investigated as a possible component in DNA vaccines .
Although the search results do not contain specific, detailed case studies, they allude to the use of 6-Amino-9-benzyl-2-(2-methoxyethoxy)-9H-purin-8-ol (this compound) in various research contexts:
Mechanism of Action
Toll-Like Receptor 7 Ligand II exerts its effects by binding to Toll-Like Receptor 7 in the endosomes of immune cells. This binding triggers a signaling cascade involving the adaptor protein MyD88, leading to the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and interferon regulatory factors (IRFs) . These transcription factors then induce the production of pro-inflammatory cytokines and type I interferons, which are crucial for antiviral and antitumor immunity .
Comparison with Similar Compounds
Comparative Data Table
Key Findings and Implications
- Substituent Impact : The benzyl group at N9 and methoxyethoxy at C2 in the target compound balance lipophilicity and hydrogen-bonding capacity, critical for receptor binding (e.g., TLR7) .
- Synthetic Flexibility : Transition-metal catalysis (e.g., Pd) enables complex substitutions (e.g., benzothiazolyl), while acid/base methods suffice for simpler modifications .
- Biological Relevance: Non-nucleoside analogs (e.g., target compound) avoid metabolic pathways associated with nucleosides, offering advantages in drug design .
Biological Activity
6-Amino-9-benzyl-2-(2-methoxyethoxy)-9H-purin-8-ol, commonly referred to as CL-087 or TLR7 Ligand II, is a purine derivative that has garnered attention for its biological activity, particularly as an agonist of Toll-like receptor 7 (TLR7). This compound is notable for its potential applications in immunology and oncology due to its ability to activate immune responses and inhibit tumor growth.
- CAS Number : 226907-52-4
- Molecular Formula : C₁₅H₁₇N₅O₃
- Molecular Weight : 315.33 g/mol
- Density : 1.4 ± 0.1 g/cm³
- Boiling Point : 626.4 ± 65.0 °C at 760 mmHg
6-Amino-9-benzyl-2-(2-methoxyethoxy)-9H-purin-8-ol functions primarily as a selective agonist for TLR7, which is part of the innate immune system. Upon binding to TLR7, it initiates a signaling cascade that enhances the immune response, promoting the production of pro-inflammatory cytokines and activating various immune cells, including dendritic cells and macrophages .
Immunological Effects
Research indicates that CL-087 significantly stimulates the immune system through TLR7 activation. This stimulation can lead to enhanced antiviral responses and has implications for vaccine development, particularly in the context of DNA vaccines.
Key Findings :
- Activation of TLR7 by CL-087 leads to increased production of interferons and other cytokines, which are critical for antiviral immunity.
- The compound has been shown to enhance the efficacy of vaccines by acting as an adjuvant, improving the immunogenicity of antigens .
Antitumor Activity
In addition to its immunological properties, CL-087 has demonstrated potential antitumor effects. Studies have indicated that it may inhibit tumor growth in various cancer models by modulating immune responses against tumor cells .
Case Studies :
- Breast Cancer Models : In vitro studies showed that CL-087 could enhance the cytotoxic effects of immune cells against breast cancer cell lines.
- Leukemia Cell Lines : Preliminary data suggest that CL-087 may reduce proliferation rates in leukemia cell lines through immune-mediated mechanisms .
Comparative Analysis with Other Compounds
A comparative analysis with other known TLR7 agonists revealed that CL-087 exhibits superior potency and selectivity towards TLR7 activation. This makes it a promising candidate for further development in both immunotherapy and cancer treatment.
| Compound | TLR Activation | Antitumor Activity | Notes |
|---|---|---|---|
| CL-087 | High | Moderate | Selective TLR7 agonist |
| Imiquimod | Moderate | Low | Non-selective |
| Resiquimod | High | Moderate | Broader receptor activity |
Q & A
Basic: What are the recommended protocols for synthesizing 6-amino-9-benzyl-2-(2-methoxyethoxy)-9H-purin-8-ol?
The synthesis typically involves multi-step reactions, leveraging purine core modifications. A general approach includes:
- Step 1 : Introduction of the benzyl group at the N9 position via alkylation under basic conditions (e.g., NaH in DMF) .
- Step 2 : Substitution at the C2 position using 2-methoxyethoxy groups via nucleophilic displacement or coupling reactions. For example, Suzuki-Miyaura coupling may be adapted for aryl ether formation, as seen in related purine syntheses .
- Step 3 : Oxidation/hydroxylation at the C8 position, often requiring controlled conditions to avoid over-oxidation.
Key Considerations : Use anhydrous solvents, inert atmospheres (argon/nitrogen), and monitor reaction progress via TLC or HPLC. Purification by column chromatography (e.g., EtOAc/hexane gradients) or recrystallization is recommended .
Basic: How should researchers characterize the structure of this compound?
A combination of analytical techniques is essential:
- X-ray Crystallography : For definitive structural confirmation, single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is ideal. Ensure crystals are grown in a solvent system compatible with the compound’s stability .
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions. For example, the benzyl group’s aromatic protons (~7.3–7.5 ppm) and methoxyethoxy’s methylene/methoxy signals (~3.5–4.5 ppm) should be resolved .
- Mass Spectrometry : High-resolution MS (e.g., MALDI-TOF) validates the molecular formula. Expected [M+H]+ peaks should align with theoretical values .
Basic: What are the storage conditions to ensure compound stability?
Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent degradation. Pre-purify via recrystallization or chromatography to remove reactive impurities. Stability studies suggest a 2-year shelf life under these conditions .
Advanced: How can conflicting spectral data (e.g., NMR shifts) be resolved during characterization?
- Contradiction Analysis : Compare experimental data with computational predictions (DFT calculations for NMR chemical shifts). Use deuterated solvents consistently to avoid solvent-induced shifts.
- Dynamic Effects : Investigate tautomerism or conformational flexibility (e.g., rotamers in the methoxyethoxy chain) via variable-temperature NMR .
- Cross-Validation : Correlate with IR (to confirm functional groups) and X-ray data. For unresolved issues, consider alternative crystallization solvents to obtain higher-quality crystals .
Advanced: What strategies optimize yield in the final synthetic step?
- Reaction Optimization : Screen catalysts (e.g., Pd-based for coupling reactions) and solvents (DMF for polar intermediates, toluene for high-temperature steps). Evidence suggests Pd(Ph₃)₄ improves coupling efficiency in purine systems .
- Workup Adjustments : Use aqueous/organic biphasic extraction to remove unreacted boronic acids or salts.
- Scalability : Transition from batch to flow chemistry for critical steps (e.g., oxidation), as seen in industrial purine derivatives .
Advanced: How can researchers address the compound’s unknown solubility for biological assays?
- Solvent Screening : Test DMSO, ethanol, and aqueous buffers (PBS at varying pH). Use sonication or heating (≤50°C) to enhance dissolution.
- Surfactant Use : For hydrophobic compounds, employ Tween-80 or cyclodextrins to improve aqueous solubility.
- Quantitative Analysis : Measure solubility via UV-Vis spectroscopy at λ_max (purine absorbance ~260 nm) and validate with HPLC .
Advanced: What biological activity hypotheses are plausible for this compound?
- Target Prediction : Purine analogs often target kinases, GPCRs, or nucleic acid-binding proteins. Perform molecular docking against ATP-binding pockets (e.g., EGFR or CDK2) using software like AutoDock .
- Assay Design : Test in vitro kinase inhibition or cell viability assays (e.g., MTT on cancer lines). Include positive controls (e.g., staurosporine for kinases) .
- Mechanistic Studies : Use SPR or ITC to measure binding affinity if initial activity is observed .
Advanced: How can structural modifications enhance this compound’s research utility?
- Substituent Engineering : Replace the benzyl group with substituted aryl rings (e.g., fluorophenyl for enhanced bioavailability) via cross-coupling .
- Functionalization : Introduce bioorthogonal handles (e.g., alkyne groups) for click chemistry applications in probe development .
- Prodrug Strategies : Modify the hydroxyl group at C8 to esters or phosphates for improved cell permeability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
